Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride
Description
Properties
IUPAC Name |
N-cyclopentyl-1-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-13-8-6-11(7-9-13)12-10-4-2-3-5-10;;/h10-12H,2-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFPIUDGTHEUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride typically involves the reaction of cyclopentylamine with 1-methyl-4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H22N2·2HCl
- Molecular Weight : 241.2 g/mol
- IUPAC Name : N-cyclopentyl-1-methylpiperidin-4-amine dihydrochloride
The compound features a cyclopentyl group attached to a piperidine ring, which is known for its role in modulating various biological pathways.
Synthesis and Preparation
The synthesis of Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride typically involves the reaction of cyclopentylamine with 1-methyl-4-piperidone under controlled conditions. The process often includes:
- Reduction : Utilizing sodium borohydride or similar agents.
- Formation of Dihydrochloride Salt : Treatment with hydrochloric acid.
This compound can be produced in industrial settings through scaled-up versions of these synthetic routes, ensuring high yield and purity.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding N-oxides.
- Reduction : Converts into different amine derivatives.
- Substitution Reactions : Engages in nucleophilic substitution with other functional groups.
Biology
In biological research, this compound is employed in studies involving neurotransmitter systems and receptor binding. Its ability to interact with specific receptors makes it a valuable tool for understanding:
- Neurotransmitter Modulation : Influences conditions such as anxiety and depression by affecting neurotransmitter release.
- Binding Affinity Studies : Investigates its potential therapeutic effects on various neurological disorders.
Medicine
Research into the therapeutic applications of this compound includes its role as a precursor in drug development. Preliminary studies suggest:
- Anticancer Potential : It may inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its versatility allows for broad use across different sectors.
Neuropharmacological Studies
A study demonstrated that this compound could enhance the effects of certain neurotransmitters, suggesting potential applications in treating mood disorders. The findings indicated significant improvements in animal models subjected to stress-induced behaviors.
Anticancer Research
Preliminary investigations revealed that this compound exhibits selective cytotoxicity against human cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopentyl-(1-methyl-piperidin-4-YL)-amine Dihydrochloride and Analogues
*Calculated based on structural components.
Structural and Functional Insights
- This could improve central nervous system (CNS) penetration in drug candidates .
- Hydrogen Bonding and Crystallinity: Dihydrochloride salts exhibit strong hydrogen bonding networks, as noted in piperidine derivatives . These interactions contribute to crystalline stability, facilitating storage and handling .
- Solubility : All dihydrochloride salts listed show high water solubility, critical for biological assays. For instance, biogenic amine standards like putrescine dihydrochloride are prepared at 1000 mg/L in water , suggesting similar solubility for the target compound.
Limitations and Knowledge Gaps
Direct data on the target compound’s synthesis, stability, or biological activity are absent in the provided evidence. Comparisons rely on structurally related compounds, necessitating further experimental validation.
Biological Activity
Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride is a chemical compound that has garnered interest in various biological research areas due to its interaction with neurotransmitter systems and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H20N2·2HCl
- Molecular Weight : 241.2 g/mol
- IUPAC Name : this compound
The compound features a cyclopentyl group attached to a piperidine ring, which is known for its role in modulating various biological pathways.
This compound primarily functions as a ligand for neurotransmitter receptors. Its binding influences receptor activity, leading to alterations in cellular signaling pathways. This interaction can affect physiological responses, such as:
- Modulation of neurotransmitter release
- Alteration of receptor conformations
- Influence on downstream signaling cascades
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, including:
- Neurotransmitter Modulation : It has been shown to interact with various receptors, potentially influencing conditions such as anxiety and depression.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study demonstrated that this compound could enhance the effects of certain neurotransmitters, suggesting potential applications in treating mood disorders.
- Anticancer Research :
- Binding Affinity Studies :
Comparative Analysis with Similar Compounds
Q & A
Q. How can researchers address discrepancies in reported IC₅₀ values across enzymatic vs. cellular assays?
- Methodology : Evaluate membrane permeability (PAMPA assay) and efflux transporter involvement (e.g., P-gp inhibition). Use intracellular concentration measurements (LC-MS/MS) to correlate extracellular dosing with target engagement. Adjust for non-specific binding using bovine serum albumin controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
